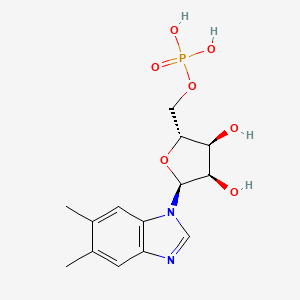

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

α-リボザール-5'-リン酸(α-ribazole 5’-phosphateとしても知られる)は、細菌におけるビタミンB12(コバラミン)生合成における重要な中間体です。これはコバラミンのヌクレオチドループアセンブリにおいて重要な役割を果たします。 この酵素の系統名はアデノシルコバラミン/α-リボザール-5'-リン酸ホスホヒドロラーゼ であり、CobC とも呼ばれています .

準備方法

合成経路:: 酵素アデノシルコバラミン/α-リボザールホスファターゼによって触媒される主要な生化学反応は次のとおりです。

アデノシルコバラミン 5′-リン酸 + H2O⇌補酵素 B12+リン酸

さらに、in vitroでは、酵素は次の反応を触媒できます。

α-リボザール 5′-リン酸 + H2O⇌α-リボザール + リン酸

工業生産方法:: α-リボザール-5'-リン酸の工業生産方法は、主に研究環境で研究されているため、広く文書化されていません。

化学反応の分析

α-リボザール-5'-リン酸は、酸化、還元、置換などのさまざまな反応を受けます。これらの反応で使用される一般的な試薬や条件は、コバラミンへの合成経路に固有です。これらの反応から生成される主要な生成物は、ビタミンB12生合成経路におけるヌクレオチドループのアセンブリに寄与します。

科学的研究の応用

Metabolic Role

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole is categorized as a primary metabolite essential for various physiological processes. It is involved in the biosynthesis of coenzyme B12, which is crucial for cellular metabolism across different organisms, from bacteria to humans . Specifically, this compound acts as an intermediate in the synthesis of adenosylcobalamin (AdoCbl), a form of vitamin B12 that plays a vital role in enzyme activity related to energy metabolism and DNA synthesis .

Table 1: Key Metabolic Functions

| Function | Description |

|---|---|

| Coenzyme B12 Biosynthesis | Intermediate in the formation of adenosylcobalamin |

| Essential Metabolite | Involved in growth and reproduction across species |

| Biomarker Potential | Detected in various food sources, indicating dietary intake |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds derived from benzimidazole structures have shown significant activity against various bacterial strains and fungi. The antimicrobial efficacy of synthesized derivatives has been evaluated using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial effects of synthesized 2-mercaptobenzimidazole derivatives, several compounds demonstrated remarkable activity against a range of pathogens. The most potent derivatives exhibited MIC values as low as 1.27 µM against specific bacterial strains . This suggests that modifications to the benzimidazole structure can enhance its antibacterial properties.

Drug Development Insights

The benzimidazole scaffold has been extensively studied for its pharmacological activities, making it a promising candidate for drug development. This compound and its derivatives have been investigated for their potential as anticancer agents due to their structural similarity to purine nucleotides .

Table 2: Pharmacological Activities of Benzimidazole Derivatives

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Enhanced Antimicrobial Agents : Investigating structural modifications to improve efficacy against resistant bacterial strains.

- Cancer Therapeutics : Further studies on the anticancer potential of this compound and its derivatives could lead to novel treatment options.

- Metabolic Pathway Elucidation : Understanding the full metabolic pathways involving this compound can reveal additional physiological roles and therapeutic targets.

作用機序

α-リボザール-5'-リン酸がその効果を発揮する正確なメカニズムには、複雑な分子間相互作用が含まれます。これは、ヌクレオチドループの形成に関与し、最終的に補酵素B12の合成につながります。

類似化合物との比較

生物活性

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole (often abbreviated as alpha-ribazole-5'-phosphate) is a critical metabolite involved in various biological processes. This compound is a derivative of benzimidazole and plays a significant role in the biosynthesis of cobalamin (vitamin B12) and its analogs. Understanding its biological activity is essential for insights into its metabolic pathways and potential applications in biotechnology and medicine.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as benzimidazole ribonucleosides and ribonucleotides. Its structure consists of an imidazole moiety linked to a ribose sugar with a phosphate group attached to the C5 carbon. The compound's molecular weight is approximately 366.31 Da.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₄O₅P |

| Molecular Weight | 366.31 g/mol |

| Solubility | Soluble in water |

| Biological Role | Cobalamin biosynthesis |

This compound is synthesized via the action of the enzyme nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT). This enzyme catalyzes the transfer of a phosphoribosyl group from nicotinate mononucleotide (NAMN) to 5,6-dimethylbenzimidazole (DMB), forming alpha-ribazole-5'-phosphate. This reaction is vital for the production of cobalamin, which is crucial for DNA synthesis and cellular metabolism in many organisms, including bacteria and mammals .

Enzymatic Activity

The enzymatic activity of CobT has been characterized through various studies:

- Enzyme Structure : X-ray crystallography has revealed the three-dimensional structure of CobT, providing insights into its active site and substrate binding. The binding site for DMB suggests that specific amino acids, such as Glu317, act as catalytic bases during the reaction .

- Substrate Specificity : CobT can utilize different nucleotide bases to produce various lower ligands for cobamide, demonstrating its versatility in enzymatic reactions .

- Biological Importance : The presence of this compound in various organisms indicates its fundamental role in metabolism. It has been detected in food sources such as poultry and pigs, suggesting its potential as a biomarker for dietary intake .

Case Studies

Several studies have highlighted the significance of this compound in biological systems:

- Salmonella typhimurium : Research demonstrated that CobT from this bacterium plays a central role in synthesizing alpha-ribazole from NAMN and DMB, illustrating the compound's importance in microbial metabolism .

- Escherichia coli : Studies on E. coli have shown that the gene encoding CobT can partially complement disruptions in other metabolic pathways, emphasizing its role in maintaining cellular function under varying conditions .

Implications for Biotechnology

The understanding of this compound's biological activity opens avenues for biotechnological applications:

- Cobalamin Production : By manipulating metabolic pathways involving this compound, it may be possible to enhance cobalamin production in microbial systems for nutritional supplements or therapeutic uses.

- Biomarker Development : Its detection in food sources could lead to developments in dietary assessments and nutrition science.

特性

CAS番号 |

975-91-7 |

|---|---|

分子式 |

C14H19N2O7P |

分子量 |

358.28 g/mol |

IUPAC名 |

[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1 |

InChIキー |

ZMRGXEJKZPRBPJ-SYQHCUMBSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

異性体SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

正規SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Key on ui other cas no. |

975-91-7 |

物理的記述 |

Solid |

同義語 |

alpha-ribazole-5'-P N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。